L-serine is naturally synthesized in the human body from glycine and is also obtained from dietary sources such as meat, dairy products, and certain plants. The deuterated version, L-serine-d7, can be synthesized through specific chemical methods or enzymatic processes that incorporate deuterium into the molecule.
L-serine-d7 is classified as an isotopically labeled compound used primarily for research purposes. It falls under the category of amino acids and is particularly valuable in biochemical and pharmacological research for tracing metabolic pathways and studying enzyme kinetics.
The synthesis of L-serine-d7 can be achieved through various methods:
The synthesis typically involves controlling reaction conditions such as pH, temperature, and substrate concentrations to maximize yield and ensure the incorporation of deuterium into the final product.
L-serine-d7 has a similar molecular structure to L-serine but with seven deuterium atoms replacing hydrogen atoms. Its chemical formula can be represented as C3H7D7NO3.
L-serine-d7 participates in various biochemical reactions:
The reactions involving L-serine-d7 can be monitored using mass spectrometry due to the distinct mass shifts associated with the incorporation of deuterium.
L-serine serves as a precursor for several important biomolecules:
Research indicates that supplementation with L-serine can influence metabolic pathways related to lipid metabolism and insulin sensitivity, highlighting its importance in metabolic regulation.
L-serine-d7 has several scientific uses:
L-serine-d7 (C₃H₇NO₃ with seven deuterium atoms replacing all hydrogens) is synthesized via chemical deuteration or enzymatic biosynthesis. Chemical routes typically involve catalytic H/D exchange under alkaline conditions or reductive deuteration of serine precursors like glycine derivatives using deuterated reagents (e.g., NaBD₄). Enzymatic methods employ serine hydroxymethyltransferase (SHMT) to transfer deuterated methyl groups from tetradeuterated tetrahydrofolate to glycine, achieving high isotopic purity (>99%) [2]. Site-specific labeling variants include:
Table 1: L-serine-d7 Isotopologues and Applications
Isotopologue | Label Position | Primary Application |
---|---|---|
L-serine-d7 | H₇ → D₇ | Broad metabolic flux analysis |
[2,3,3-D₃]L-serine | D at C₂H₂, C₃H₂ | SPT kinetics without α-proton perturbation |
[1,2,3-¹³C₃]L-serine | ¹³C at all carbons | Carbon fate mapping in biosynthesis |
[U-¹³C₃,D₇]L-serine | ¹³C₃ + D₇ | Cross-validation in MS/NMR studies |
Labeling integrity is validated using nuclear magnetic resonance spectroscopy (²H-NMR) to confirm D/H ratios and high-resolution mass spectrometry to exclude mass isotopomer impurities [2] [3].
L-serine-d7 and its metabolites are detected via:1. Mass Spectrometry (MS):- Liquid chromatography-MS (LC-MS): Reversed-phase chromatography separates serine-derived metabolites prior to detection. L-serine-d7 shows a +7 Da shift (m/z 156→163) versus unlabeled serine. Tandem MS (MS/MS) fragments confirm label retention; for example, m/z 84→91 in [M+H]+ mode indicates deuteration in the carboxy group [2] [3].- Gas chromatography-MS (GC-MS): After derivatization (e.g., N-tert-butyldimethylsilyl), deuterated serine exhibits distinct fragmentation patterns, such as m/z 218→225 for [M-57]+ ions [1].
Table 2: Mass Spectrometric Signatures of L-serine-d7 Metabolites
Metabolite | Parent Ion (m/z) | Key Fragment (m/z) | Isotopologue Shift |
---|---|---|---|
L-serine-d7 | 163 ([M+H]+) | 91 (C₂D₃O₂+) | +7 Da |
Sphinganine-d₇ | 304 ([M+H]+) | 60 (C₂D₄N+) | +7 Da |
Glycine-d₂ | 76 ([M+H]+) | 76 (intact ion) | +2 Da |
L-serine-d7 enables high-resolution mapping of metabolic fluxes:
L-serine-d7 is incorporated into ceramides and sphingomyelins via serine palmitoyltransferase (SPT):
Deuterium labeling in L-serine-d7 reveals catalytic mechanisms through kinetic isotope effects (KIE):
Table 3: Enzyme Kinetic Studies Using L-serine-d7 Isotopologues
Enzyme | Organism | KIE (kₕ/kₔ) | Catalytic Step Elucidated |
---|---|---|---|
Serine palmitoyltransferase | S. paucimobilis | 2.8 | α-proton abstraction rate-limiting |
Serine palmitoyltransferase | Human | 1.0 | Acylation or decarboxylation limiting |
Serine dehydratase | Mouse liver | 8.5 | β-elimination step rate-limiting |
These KIE studies demonstrate how L-serine-d7 enables discrimination between chemically analogous but mechanistically distinct enzymatic processes [2] [4].
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